4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride
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Overview
Description
4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride is a heterocyclic compound that features both piperidine and oxazepane rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen-containing rings in its structure makes it a versatile scaffold for drug design and synthesis.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 4-(piperidin-4-yl)-1,4-oxazepane dihydrochloride, have a broad range of pharmacological activities .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to a variety of downstream effects .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with oxazepane precursors under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield piperazine derivatives, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a scaffold for drug design.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in drug design.
Oxazepane: A seven-membered ring containing one oxygen and one nitrogen atom, used in various chemical syntheses.
Piperazine: A six-membered ring containing two nitrogen atoms, widely used in pharmaceuticals
Uniqueness
4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride is unique due to the combination of piperidine and oxazepane rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with potential pharmacological activities. The presence of both nitrogen atoms allows for diverse chemical modifications, enhancing its utility in drug design and synthesis.
Properties
IUPAC Name |
4-piperidin-4-yl-1,4-oxazepane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-6-12(7-9-13-8-1)10-2-4-11-5-3-10;;/h10-11H,1-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFQUVYLCLKLHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909306-29-1 |
Source
|
Record name | 4-(piperidin-4-yl)-1,4-oxazepane dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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